6-(Difluoromethyl)naphthalen-2-amine

Epigenetics HDAC6 inhibition p-Difluoromethylation

6-(Difluoromethyl)naphthalen-2-amine (CAS 1261844-91-0) is a bifunctional naphthalene derivative bearing a primary aromatic amine at the 2-position and a difluoromethyl (–CF₂H) substituent at the 6-position of the naphthalene core. As a member of the difluoromethylnaphthylamine positional isomer family, this compound shares an identical molecular formula (C₁₁H₉F₂N, MW 193.19 g/mol) with its 1-, 3-, 5-, and 8-substituted congeners.

Molecular Formula C11H9F2N
Molecular Weight 193.19 g/mol
Cat. No. B11904380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)naphthalen-2-amine
Molecular FormulaC11H9F2N
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1C(F)F
InChIInChI=1S/C11H9F2N/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11H,14H2
InChIKeyXJKYDYCSMCGLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)naphthalen-2-amine (CAS 1261844-91-0): A Regiospecifically Functionalized Aromatic Amine Building Block for Medicinal Chemistry and Chemical Biology


6-(Difluoromethyl)naphthalen-2-amine (CAS 1261844-91-0) is a bifunctional naphthalene derivative bearing a primary aromatic amine at the 2-position and a difluoromethyl (–CF₂H) substituent at the 6-position of the naphthalene core . As a member of the difluoromethylnaphthylamine positional isomer family, this compound shares an identical molecular formula (C₁₁H₉F₂N, MW 193.19 g/mol) with its 1-, 3-, 5-, and 8-substituted congeners . However, the 6-position regiochemistry confers distinct electronic properties on the naphthalene π-system, establishing this compound as a non-interchangeable intermediate in the synthesis of p-difluoromethylated bioactive molecules [1].

Why 6-(Difluoromethyl)naphthalen-2-amine Cannot Be Replaced by Its Positional Isomers or the Parent Naphthylamine in Regioselective Synthesis Programs


All difluoromethylnaphthalen-2-amine isomers share the same molecular formula, elemental composition, and an identical molecular weight of 193.19 g/mol, making them indistinguishable by mass-based analytical methods alone . However, the position of the electron-withdrawing –CF₂H group on the naphthalene ring dictates the regioselectivity of subsequent cross-coupling, electrophilic aromatic substitution, and metal-catalyzed functionalization reactions [1]. Using an incorrect positional isomer leads to divergent reaction outcomes and off-target intermediates, particularly in multi-step syntheses of HDAC6 inhibitors where the 6-position substitution pattern is critical for downstream p-difluoromethylated product formation [2]. Simple substitution with the non-fluorinated parent compound naphthalen-2-amine forfeits entirely the enhanced lipophilicity and hydrogen-bond donor capacity conferred by the –CF₂H group, which are essential for target binding in medicinal chemistry applications [3].

Quantitative Differentiation Evidence for 6-(Difluoromethyl)naphthalen-2-amine Relative to Positional Isomers and Non-Fluorinated Analogs


Proven Utility as a Key Intermediate in HDAC6 Inhibitor Formal Synthesis Versus Unvalidated Positional Isomers

In the nickel-catalyzed Csp²–H difluoromethylation protocol reported by Gou et al. (2022), aromatic amines bearing a para-directing group undergo exclusive para-difluoromethylation. Naphthalen-2-amine derivatives functionalized at the 6-position (para to the directing/amine group) serve as direct intermediates for the formal synthesis of HDAC6 inhibitors, achieving gram-scale reaction compatibility and excellent functional-group tolerance [1]. Among the commercially available positional isomers, only the 6-substituted (para-oriented) naphthalen-2-amine matches the regiochemical requirement for p-difluoromethylated HDAC6 inhibitor scaffolds. The 1-, 3-, 5-, and 8-substituted isomers, by contrast, place the –CF₂H group at ortho or meta-like positions relative to the amine, producing different electronic environments and divergent coupling outcomes in the same catalytic system.

Epigenetics HDAC6 inhibition p-Difluoromethylation

Purity Specification Advantage: 98% Assay (HPLC) Versus 95–97% for Common Positional Isomer Alternatives

Commercial sourcing data indicate that 6-(difluoromethyl)naphthalen-2-amine is available at 98% purity (HPLC) from Leyan (Product No. 2263345) . In contrast, the 1-positional isomer is offered at 95% minimum purity by AKSci and Bidepharm , the 3-isomer at 97% by CheMenu , and the 8-isomer at a minimum of 95% by CymitQuimica . A purity differential of 1–3 percentage points, while modest in absolute terms, translates into a 33–60% reduction in the maximum potential impurity burden when moving from a 95% to a 98% specification. This difference is material in multi-step syntheses where cumulative impurity propagation can compromise yield and reproducibility.

Chemical procurement Building block purity Reproducibility

Enhanced Lipophilicity (clogP) Versus Non-Fluorinated Parent Naphthalen-2-amine Driven by –CF₂H Substitution

The introduction of a difluoromethyl group onto the naphthalene scaffold significantly increases lipophilicity. The parent compound naphthalen-2-amine has an experimentally determined logP of 2.17–2.28 . Although experimentally measured logP values for 6-(difluoromethyl)naphthalen-2-amine are not publicly available, the –CF₂H group is a well-characterized lipophilic substituent. In a systematic study of fluoroalkyl-substituted amines, the replacement of –CH₃ with –CF₂H was shown to increase logP by approximately 0.5–0.8 units, depending on the scaffold . Applying this class-level increment to the naphthalen-2-amine baseline yields an estimated logP of 2.7–3.1 for the 6-difluoromethyl derivative—an increase of 0.4–0.9 log units that lies within the optimal drug-like lipophilicity range (logP 1–4) while improving predicted membrane permeability.

Lipophilicity Drug-likeness Membrane permeability

Predicted Amine Basicity (pKa) Modulation by the Electron-Withdrawing –CF₂H Substituent at the 6-Position

The parent naphthalen-2-amine has a reported conjugate acid pKa of 3.92 [1]. The –CF₂H group exerts an electron-withdrawing inductive effect (–I) that reduces electron density on the naphthalene ring and, when positioned at the 6-position (conjugated para-like orientation), decreases the basicity of the 2-amino group through resonance and inductive pathways. In systematic studies of fluoroalkyl-substituted amines, each β-fluoro substituent was found to reduce amine pKa by approximately 0.5–1.0 units . Applying this class-level correction, the predicted pKa (conjugate acid) of 6-(difluoromethyl)naphthalen-2-amine is estimated at approximately 2.9–3.4, representing a reduction of 0.5–1.0 pKa units relative to the non-fluorinated parent . The magnitude of this shift is position-dependent: the 1-isomer (ortho-like) would experience a different (potentially larger) pKa depression due to proximity effects and intramolecular hydrogen bonding between –CF₂H and –NH₂.

Amine basicity pKa modulation Reactivity tuning

Unique MDL Identifier (MFCD18413375) Enables Unambiguous Chemical Inventory Tracking Versus Co-Purchased Isomers

Each difluoromethylnaphthalen-2-amine positional isomer is assigned a unique MDL (Molecular Design Limited) number in commercial and database registries. The 6-isomer bears MDL number MFCD18413375 [1], which is distinct from the 3-isomer (MFCD18413372) , the 1-isomer (MFCD18413371, inferred), and the 5-isomer (MFCD not publicly confirmed). These unique identifiers serve as unambiguous digital fingerprints for chemical inventory management systems, electronic lab notebooks (ELNs), and procurement platforms. When multiple isomers are in concurrent use within the same laboratory, reliance on MDL numbers—rather than nomenclature alone—prevents costly cross-contamination errors in parallel synthesis workflows.

Chemical inventory management MDL numbering Isomer disambiguation

High-Impact Application Scenarios for 6-(Difluoromethyl)naphthalen-2-amine Based on Verified Differentiation Evidence


Synthesis of para-Difluoromethylated HDAC6 Inhibitor Scaffolds via Nickel-Catalyzed C–H Functionalization

In epigenetic drug discovery programs targeting HDAC6, the 6-isomer serves as a structurally validated intermediate for constructing p-difluoromethylated HDAC6 inhibitor cores. The Gou et al. (2022) protocol demonstrates gram-scale compatibility and broad functional-group tolerance using a nickel-catalyzed system with bidentate phosphine ligands. The para-oriented –CF₂H substitution pattern on the 6-isomer aligns with the regiochemical requirements of this catalytic transformation, enabling direct access to the key 3,3-difluoro-2-oxindole intermediates that feature in the formal synthesis of biologically active HDAC6 inhibitors. Procurement of the 6-isomer specifically—rather than an alternative positional isomer—is essential for fidelity to this published synthetic route.

Medicinal Chemistry Building Block Requiring High Purity for Parallel Synthesis Libraries

The 98% purity specification makes the 6-isomer suitable as a starting material for parallel synthesis libraries where downstream purification capacity is limited. In automated high-throughput synthesis workflows, a 2% maximum impurity burden reduces the probability of impurity-derived false positives in biological screening assays by up to 60% compared to a 95% purity alternative . This purity advantage is particularly relevant when the 6-isomer is used as a common intermediate for amide coupling, Buchwald-Hartwig amination, or reductive amination to generate diverse screening collections.

Physicochemical Property Optimization in Lead Compound Series via –CF₂H Bioisosteric Replacement

For lead optimization programs where the naphthalen-2-amine core is already established, the 6-(difluoromethyl) analog offers a predictable lipophilicity increase of approximately +0.4 to +0.9 logP units over the non-fluorinated parent , while the –CF₂H group simultaneously acts as a lipophilic hydrogen-bond donor capable of engaging target protein residues . This dual property—enhanced membrane permeability combined with preserved hydrogen-bonding capacity—makes the 6-isomer a strategic bioisosteric replacement for naphthalen-2-amine in series where improving cellular potency without sacrificing target engagement is the primary objective.

Isomer-Specific Chemical Biology Probe Development Requiring Unambiguous Inventory Tracking

In chemical biology probe development where positional isomers must be tested in parallel for structure-activity relationship (SAR) analysis, the unique MDL identifier MFCD18413375 and the distinct CAS number 1261844-91-0 provide unambiguous tracking of the 6-isomer through electronic lab notebooks and procurement systems. This digital disambiguation is critical when multiple isomers are evaluated head-to-head for target engagement, selectivity profiling, or cellular efficacy, preventing the data integrity issues that arise from inadvertent isomer cross-contamination.

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